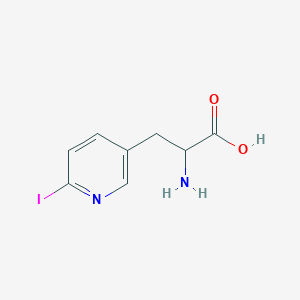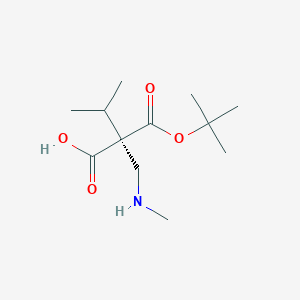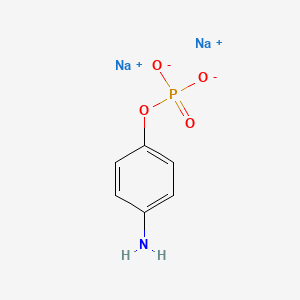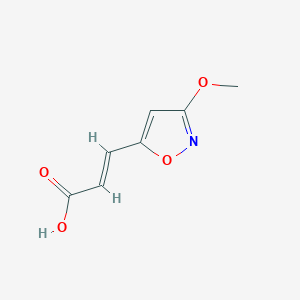
3-(3-Methoxyisoxazol-5-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyisoxazol-5-yl)acrylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a methoxy group and an acrylic acid moiety. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyisoxazol-5-yl)acrylic acid typically involves the formation of the isoxazole ring followed by the introduction of the acrylic acid moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The methoxy group can be introduced via methylation reactions. The acrylic acid moiety is then introduced through a series of reactions involving the appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxyisoxazol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated isoxazole, while reduction of the acrylic acid moiety yields the corresponding alcohol .
Applications De Recherche Scientifique
3-(3-Methoxyisoxazol-5-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxyisoxazol-5-yl)acrylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The methoxy group and acrylic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methoxyisoxazol-5-yl)propanoic acid
- 3-(3-Methoxyisoxazol-5-yl)butanoic acid
- 3-(3-Methoxyisoxazol-5-yl)pentanoic acid
Uniqueness
3-(3-Methoxyisoxazol-5-yl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the isoxazole ring with the acrylic acid moiety allows for a broader range of interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H7NO4 |
|---|---|
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
(E)-3-(3-methoxy-1,2-oxazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H7NO4/c1-11-6-4-5(12-8-6)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ |
Clé InChI |
HBJUHCTWZSYSIV-NSCUHMNNSA-N |
SMILES isomérique |
COC1=NOC(=C1)/C=C/C(=O)O |
SMILES canonique |
COC1=NOC(=C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


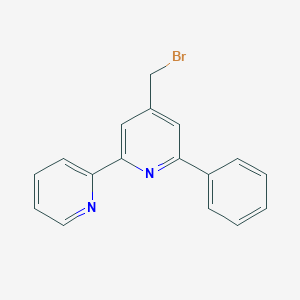
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12961064.png)
![2,3-Dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12961068.png)
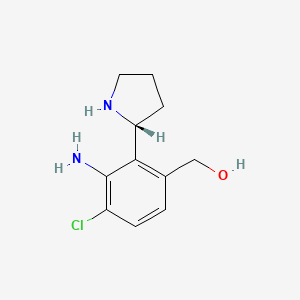
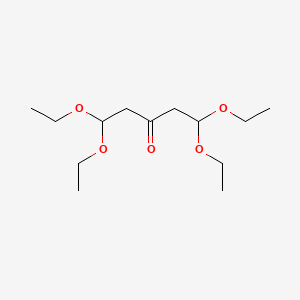
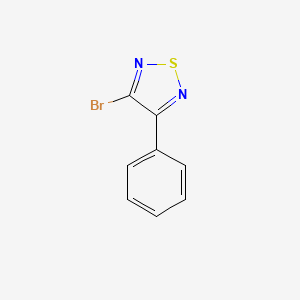
![3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B12961120.png)
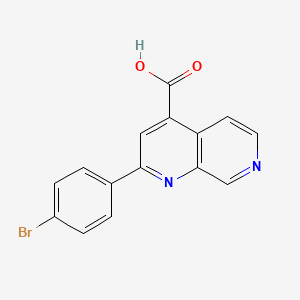
![3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12961124.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12961140.png)

